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Compound of Interest

Compound Name: JNJ-64264681

Cat. No.: B15577197

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core covalent inhibition
mechanism of INJ-64264681, a potent and selective inhibitor of Bruton's Tyrosine Kinase
(BTK). This document details the molecular interactions, summarizes key quantitative data, and
provides methodologies for relevant experiments, offering valuable insights for researchers in
oncology, immunology, and drug discovery.

Core Inhibition Mechanism: Covalent Targeting of
BTK

JNJ-64264681 is an orally bioavailable, irreversible covalent inhibitor of Bruton's tyrosine
kinase (BTK), a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling
pathway.[1] The fundamental mechanism of action involves the formation of a stable, covalent
bond with a specific amino acid residue within the ATP-binding site of the BTK enzyme.

This irreversible binding is highly specific, targeting the cysteine residue at position 481
(Cys481) of BTK. This targeted covalent modification effectively and permanently inactivates
the kinase, thereby blocking its downstream signaling functions. The crystal structure of INJ-
64264681 in complex with BTK (PDB ID: 8E2M) confirms this binding mode, providing a
detailed view of the inhibitor-enzyme interaction at the atomic level.
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The formation of the covalent bond between JNJ-64264681 and Cys481 leads to sustained
target engagement, a desirable feature for a therapeutic agent, as it can prolong the
pharmacodynamic effect even after the circulating drug concentration has decreased.
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Diagram 1: Covalent Inhibition Mechanism of JINJ-64264681.

Impact on B-Cell Receptor (BCR) Signaling Pathway

BTK is a crucial signaling node downstream of the B-cell receptor. Upon antigen binding to the
BCR, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and survival.
JNJ-64264681, by irreversibly inhibiting BTK, effectively shuts down this signaling pathway.

The inhibition of BTK prevents the phosphorylation of its downstream substrate, phospholipase
C gamma 2 (PLCy2). This, in turn, blocks the subsequent activation of signaling pathways
including NF-kB and MAPK, which are critical for the survival and proliferation of malignant B-
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cells. This disruption of the BCR signaling pathway is the basis for the therapeutic efficacy of
JNJ-64264681 in B-cell malignancies and autoimmune diseases.
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Diagram 2: JNJ-64264681 Inhibition of the BCR Signaling Pathway.

Quantitative Data

The potency of irreversible inhibitors like INJ-64264681 is best described by the second-order
rate constant, kinact/Kl, which reflects both the initial binding affinity (KI) and the rate of
covalent bond formation (kinact). While specific values for INJ-64264681 are proprietary,
preclinical studies have demonstrated its potent whole blood activity and exceptional kinome
selectivity.[2][3]

Parameter Description Value

Bruton's Tyrosine Kinase

Target
(BTK)
Binding Site Cysteine 481 (Cys481)
Inhibition Type Irreversible, Covalent
Potency Metric kinact/KI Data not publicly available
o Potent inhibition in cellular ) )
Cellular Activity Data not publicly available

assays

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the covalent
inhibition of BTK by JNJ-64264681.

Biochemical BTK Enzyme Inhibition Assay

Objective: To determine the in vitro potency of JINJ-64264681 against purified BTK enzyme.
Methodology:
» Reagent Preparation:

o Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgClz, 1 mM EGTA, 2 mM
DTT, 0.01% Tween-20).
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o Dilute recombinant human BTK enzyme in kinase buffer to the desired concentration.

o Prepare a substrate solution containing a suitable peptide substrate and ATP at a
concentration near its Km.

Inhibitor Preparation:

o Prepare a stock solution of INJ-64264681 in 100% DMSO.

o Perform serial dilutions of the stock solution in kinase buffer to obtain a range of inhibitor
concentrations.

Assay Procedure:

[¢]

Add the diluted JNJ-64264681 solutions to the wells of a microplate.

[¢]

Add the diluted BTK enzyme to each well and incubate for a defined pre-incubation period
to allow for covalent bond formation.

[¢]

Initiate the kinase reaction by adding the substrate/ATP solution.

[e]

Allow the reaction to proceed for a specified time at a controlled temperature.

Detection:

o Terminate the reaction and measure the amount of product formed using a suitable
detection method, such as ADP-Glo™ Kinase Assay, which measures ADP production as
a luminescent signal.

Data Analysis:

o Calculate the percentage of inhibition for each INJ-64264681 concentration.

o Determine the IC50 value by fitting the data to a four-parameter logistic equation. For
covalent inhibitors, determining the kinact/KI provides a more accurate measure of
potency.
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Workflow for Biochemical BTK Inhibition Assay
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Diagram 3: Biochemical BTK Inhibition Assay Workflow.
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Mass Spectrometry for Covalent Adduct Confirmation

Objective: To confirm the covalent binding of INJ-64264681 to BTK and identify the specific
site of modification.

Methodology:
e Sample Preparation:

o Incubate recombinant BTK protein with an excess of JNJ-64264681 for a sufficient time to
ensure complete covalent modification.

o As a control, incubate BTK protein with vehicle (DMSO).
» Protein Digestion:
o Denature the protein samples.
o Reduce the disulfide bonds with DTT and alkylate the free cysteines with iodoacetamide.
o Digest the protein into smaller peptides using a protease such as trypsin.
e LC-MS/MS Analysis:
o Separate the resulting peptides using liquid chromatography (LC).
o Analyze the peptides by tandem mass spectrometry (MS/MS).
e Data Analysis:
o Search the MS/MS data against the BTK protein sequence to identify the peptides.

o Look for a mass shift in the peptide containing Cys481 corresponding to the molecular
weight of INJ-64264681, confirming the covalent modification at this specific residue.
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Mass Spectrometry Workflow for Covalent Adduct Analysis
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Diagram 4: Mass Spectrometry Analysis Workflow.

Conclusion
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JNJ-64264681 is a highly selective and potent covalent inhibitor of BTK that functions by
irreversibly binding to Cys481 in the enzyme's active site. This mechanism of action leads to
the effective blockade of the B-cell receptor signaling pathway, providing a strong rationale for
its investigation in the treatment of B-cell malignancies and autoimmune diseases. The
experimental protocols outlined in this guide provide a framework for the further
characterization of INJ-64264681 and other covalent BTK inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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